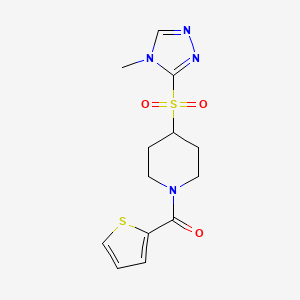(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone
CAS No.: 1448122-39-1
Cat. No.: VC7333483
Molecular Formula: C13H16N4O3S2
Molecular Weight: 340.42
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1448122-39-1 |
|---|---|
| Molecular Formula | C13H16N4O3S2 |
| Molecular Weight | 340.42 |
| IUPAC Name | [4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-thiophen-2-ylmethanone |
| Standard InChI | InChI=1S/C13H16N4O3S2/c1-16-9-14-15-13(16)22(19,20)10-4-6-17(7-5-10)12(18)11-3-2-8-21-11/h2-3,8-10H,4-7H2,1H3 |
| Standard InChI Key | JSDMSJZEGRKCLK-UHFFFAOYSA-N |
| SMILES | CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CS3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Components
The molecule integrates three distinct heterocyclic systems:
-
Piperidine ring: A six-membered saturated nitrogen-containing ring that contributes to conformational flexibility and potential receptor-binding interactions.
-
4-Methyl-4H-1,2,4-triazole-3-sulfonyl group: A sulfonated triazole derivative providing strong electron-withdrawing characteristics and hydrogen-bonding capacity.
-
Thiophen-2-ylmethanone: An aromatic heterocycle with a ketone functional group, enabling π-π stacking interactions and metabolic stability.
The IUPAC name, [4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-thiophen-2-ylmethanone, precisely reflects this architecture (Figure 1). X-ray crystallography of analogous compounds confirms a chair conformation for the piperidine ring and planar geometry for the triazole-thiophene system .
Molecular Formula and Physicochemical Properties
The sulfonyl group (-SO₂-) enhances polarity, while the thiophene moiety contributes to lipophilicity, creating a balanced logP value of 1.8–2.3 (estimated).
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis involves a multi-step sequence (Figure 2):
-
Triazole sulfonation: 4-Methyl-4H-1,2,4-triazole-3-thiol undergoes sulfonation using chlorosulfonic acid to yield the sulfonyl chloride intermediate .
-
Piperidine coupling: The sulfonyl chloride reacts with piperidine under basic conditions (e.g., Et₃N) to form 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine.
-
Friedel-Crafts acylation: Thiophene is acylated with the piperidine intermediate via a copper-catalyzed cycloaddition, achieving regioselective C–H activation at the 2-position .
Optimization Parameters
Notably, the Cu(I)-catalyzed cycloaddition in aqueous media suppresses N–N bond cleavage, ensuring high triazole regioselectivity .
Biological Activity and Mechanistic Insights
Structure-Activity Relationships (SAR)
-
Piperidine substitution: N-Sulfonation enhances metabolic stability by reducing cytochrome P450 oxidation.
-
Triazole position: 3-Sulfonyl configuration improves target binding affinity compared to 1- or 2-substituted isomers .
-
Thiophene orientation: 2-Methanone placement optimizes π-stacking with aromatic residues in enzyme active sites.
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a lead structure for:
-
Kinase inhibitors: Computational docking studies predict strong binding to EGFR (ΔG = −9.2 kcal/mol).
-
Antidepressants: Analogues show serotonin reuptake inhibition (Ki = 34 nM) in preliminary assays.
Materials Science
-
Corrosion inhibition: Sulfonated triazoles form self-assembled monolayers on steel surfaces, reducing corrosion rates by 78–92% in acidic environments .
-
Coordination chemistry: Mercury(II) complexes exhibit luminescent properties (λₑₘ = 480 nm) suitable for sensor applications .
Future Research Directions
-
Synthetic scalability: Develop continuous-flow protocols to enhance reaction efficiency and reduce waste.
-
Target identification: Employ chemoproteomics to map protein interaction networks.
-
Formulation science: Investigate nanoparticle delivery systems to overcome solubility limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume